
Spectroscopic Data of Averantin: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Averantin

Cat. No.: B1666156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Averantin, a polyketide metabolite produced by various fungi. The information presented

herein is essential for the identification, characterization, and analysis of this compound in

research and drug development settings. This document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Averantin.

¹H NMR Data
Solvent: d₆-DMSO Spectrometer Frequency: 80 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

0.85 t 3H -CH₃ (6')

1.30 m 6H -(CH₂)₃- (3',4',5')

1.74 m 2H -CH₂- (2')

3.53 br s 0.5H+ -C-OH (1')

5.15 t 1H -C-H (1')

6.53 s 1H H-7

7.02 s 1H H-5

7.02 s 1H H-4

9.60 br s 2H+ 1,3-OH

12.03 s 1H 6 or 8-OH

12.64 s 1H 6 or 8-OH

Data sourced from Bennett et al. (1980).

¹³C NMR Data
The complete assignment of the ¹³C NMR spectrum of Averantin is crucial for its unambiguous

identification.
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Chemical Shift (δ, ppm) Assignment

14.2 C-6'

22.6 C-5'

27.9 C-4'

31.8 C-3'

36.1 C-2'

68.4 C-1'

108.3 C-5

109.1 C-7

109.8 C-8a

116.0 C-4

133.0 C-4a

137.4 C-9a

162.3 C-8

165.2 C-6

165.7 C-1

167.2 C-3

181.9 C-10

190.8 C-9

Infrared (IR) Spectroscopy Data
The following table lists the major absorption bands observed in the infrared spectrum of

Averantin.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad O-H stretching (phenolic)

~2920 Medium C-H stretching (aliphatic)

~2850 Medium C-H stretching (aliphatic)

~1620 Strong C=O stretching (quinone)

~1590 Strong C=C stretching (aromatic)

~1450 Medium C-H bending (aliphatic)

~1200-1300 Strong C-O stretching (phenolic)

Data interpreted from the spectrum published by Bennett et al. (1980).

Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

372 Moderate [M]⁺ (Molecular Ion)

354 High [M - H₂O]⁺

Data sourced from Bennett et al. (1980).[1]

Experimental Protocols
The following sections detail the generalized experimental protocols for obtaining the

spectroscopic data presented above. These protocols are based on standard methodologies

for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified Averantin (typically 1-5 mg) is dissolved in

approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (d₆-DMSO). Tetramethylsilane

(TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on an 80 MHz (or higher field)

NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate

signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer,

typically with a broader spectral width. Proton decoupling is employed to simplify the

spectrum to single lines for each carbon atom. A longer relaxation delay (e.g., 2-5 seconds)

and a larger number of scans are generally required due to the lower natural abundance of

the ¹³C isotope.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and

the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to

the internal TMS standard.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid Averantin sample is finely ground with dry

potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a

thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform

Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is

first recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-

400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the Averantin sample is introduced into the mass

spectrometer via a direct insertion probe or after separation by gas chromatography (GC-

MS).

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-

energy electrons (typically 70 eV) for Electron Ionization (EI).
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Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic

sector).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z value, generating the mass spectrum.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

biosynthetic context of Averantin.
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Caption: General workflow for the spectroscopic analysis of Averantin.
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Caption: Biosynthetic pathway showing Averantin as a precursor to Aflatoxin B₁.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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